4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate
CAS No.:
Cat. No.: VC13526126
Molecular Formula: C9H19Cl2N3O
Molecular Weight: 256.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19Cl2N3O |
|---|---|
| Molecular Weight | 256.17 g/mol |
| IUPAC Name | 4-(imidazol-1-ylmethyl)piperidine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3.2ClH.H2O/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;;/h5-6,8-10H,1-4,7H2;2*1H;1H2 |
| Standard InChI Key | PYPILGLVKAZTAP-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CN2C=CN=C2.O.Cl.Cl |
| Canonical SMILES | C1CNCCC1CN2C=CN=C2.O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₉H₁₉Cl₂N₃O, comprising a piperidine ring (C₅H₁₁N) linked to an imidazole moiety (C₃H₃N₂) via a methylene bridge. The dihydrochloride hydrate form introduces two hydrochloric acid molecules and one water molecule into the crystal lattice . Its IUPAC name, 4-(imidazol-1-ylmethyl)piperidine;hydrate;dihydrochloride, reflects this architecture .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 256.17 g/mol | |
| InChI | InChI=1S/C9H15N3.2ClH.H2O... | |
| SMILES | C1CNCCC1CN2C=CN=C2.O.Cl.Cl | |
| Synonyms | 4-(IMIDAZOL-1-YLMETHYL)PIPERIDINE HYDRATE DIHYDROCHLORIDE |
Synthesis and Purification Methods
Synthetic Pathways
The parent compound, 4-((1H-imidazol-1-yl)methyl)piperidine (CID 22662917), is typically synthesized via nucleophilic substitution or reductive amination. Patent WO2021074138A1 details its derivatization using propanephosphonic acid anhydride (T3P), EDC, or HBTU as coupling agents in dichloromethane or toluene . For example, a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine in toluene yields tert-butyl carbamate intermediates, which are deprotected with trifluoroacetic acid to isolate the target compound .
Challenges in Purification
Early synthetic routes suffered from phosphorous salt impurities (60% yield), necessitating optimized one-pot Curtius conditions to improve purity . Chromatography and recrystallization from aqueous HCl are critical for isolating the dihydrochloride hydrate form .
Pharmacological Profile
Pharmacokinetics
In vitro studies using rodent liver microsomes reveal a half-life (t₁/₂) of 130.8 minutes and intrinsic clearance (Clᵢₙₜ) of 20.7 mL/(min·kg), indicating slower hepatic metabolism than verapamil . These properties support its use in central nervous system-targeted therapies.
Physicochemical Properties
Solubility and Stability
The compound is a liquid at room temperature (RT) with moderate solubility in polar solvents like water and ethanol . Hydrate formation enhances stability, reducing hygroscopicity compared to anhydrous forms .
Table 2: Physicochemical Data
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